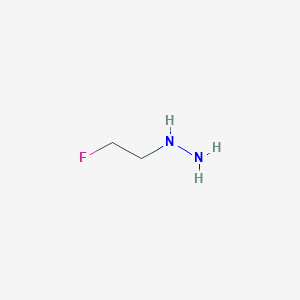![molecular formula C8H8N2O2S B13297829 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13297829.png)
2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the cyclocondensation of appropriate starting materials One common method involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the thiazole ring or the alkyne group, resulting in the formation of dihydrothiazoles or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogens or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrothiazoles, alkanes.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the thiazole ring and the alkyne group allows for specific interactions with biological molecules, influencing pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
- 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid
- 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid
- 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-imidazole-4-carboxylic acid
Uniqueness: 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes it particularly suitable for applications where interactions with sulfur-containing biological targets are important. The alkyne group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-3-4-10(2)8-9-6(5-13-8)7(11)12/h1,5H,4H2,2H3,(H,11,12) |
InChI Key |
KCSGHEXKNSHTEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


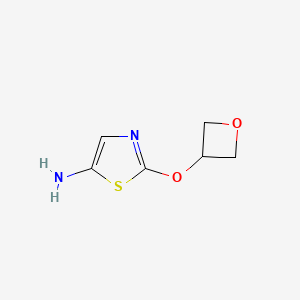
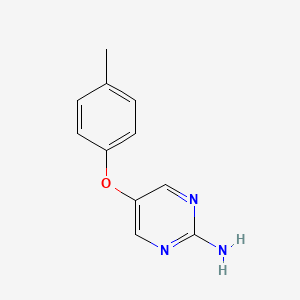

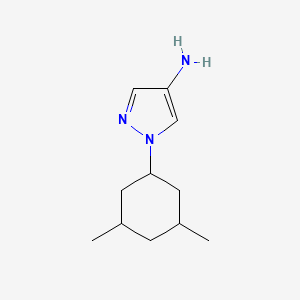
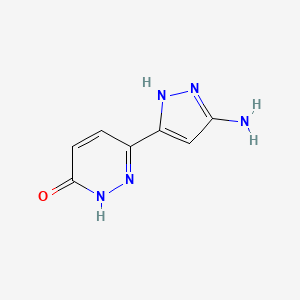
![2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13297788.png)
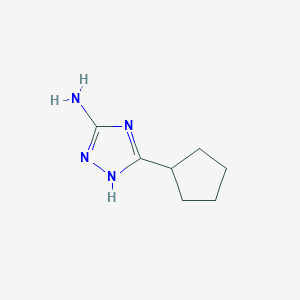
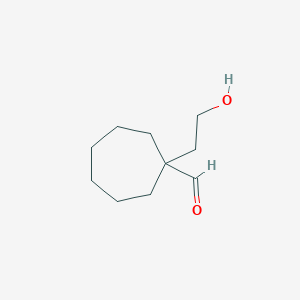
![5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13297817.png)
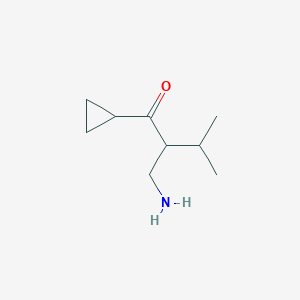
![2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol](/img/structure/B13297820.png)
![N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide](/img/structure/B13297822.png)
![2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13297830.png)
